Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 942474-80-8
VCID: VC2307584
InChI: InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

CAS No.: 942474-80-8

Cat. No.: VC2307584

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate - 942474-80-8

Specification

CAS No. 942474-80-8
Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
IUPAC Name ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate
Standard InChI InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3
Standard InChI Key IJKYVSKTYUQAOF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate has a complex molecular structure that incorporates several functional groups. The compound contains a benzene ring substituted with an ethyl ester group at the 1-position, a nitro group at the 3-position, and a 4-hydroxypiperidin-1-yl group at the 4-position.

Table 1: Chemical Identity and Structural Information

PropertyValue
IUPAC NameEthyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
CAS Registry Number942474-80-8
Alternative CAS Number328395-19-3
SMILES NotationCCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N+[O-]
InChIInChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3

The chemical structure features several key functional groups that contribute to its reactivity and potential applications:

  • Ethyl ester group (-COOC2H5): This group is derived from ethanol and provides ester functionality to the molecule.

  • Nitro group (-NO2): Located at the 3-position of the benzene ring, this group introduces electron-withdrawing properties.

  • 4-Hydroxypiperidin-1-yl group: This is a piperidine ring with a hydroxyl substituent at the 4-position, attached to the benzene ring at the 4-position .

Synonyms and Alternative Names

The compound is known by several synonyms in the chemical literature and databases:

Table 2: Synonyms and Alternative Names

Synonym
Ethyl 3-nitro-4-(piperidin-4-ol-1-yl)benzoate
Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
DTXSID101234334 (Database identifier)
MFCD09038308 (MDL number)

These alternative names reflect the same chemical structure but emphasize different aspects of the molecular arrangement .

PropertyValue/Description
Physical StateSolid at room temperature
ColorLikely yellow to light brown (typical of nitro compounds)
SolubilityLikely soluble in organic solvents (ethanol, methanol, dichloromethane); limited solubility in water
Melting PointNot definitively reported in literature

The compound contains both polar and non-polar functional groups, which influences its solubility behavior. The presence of the hydroxyl group on the piperidine ring and the nitro group increases polarity, while the ethyl ester and the piperidine ring contribute to its lipophilicity.

Structural Characteristics

Functional Groups

The molecule contains several important functional groups that define its chemical behavior:

  • Aromatic ring: The benzene core provides stability and serves as a scaffold for the attached functional groups.

  • Ethyl ester (-COOC2H5): Located at the 1-position of the benzene ring, this group can undergo hydrolysis, transesterification, and reduction reactions.

  • Nitro group (-NO2): At the 3-position, this electron-withdrawing group activates the ring toward nucleophilic substitution and can be reduced to an amino group.

  • Piperidine ring: A six-membered heterocyclic ring containing nitrogen, attached to the benzene ring at the 4-position.

  • Hydroxyl group (-OH): Attached to the 4-position of the piperidine ring, this group can participate in hydrogen bonding and undergo various transformations .

Structural Comparisons

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate shares structural similarities with other nitrobenzoate derivatives but has distinct features due to the hydroxypiperidine substituent.

Table 4: Structural Comparison with Related Compounds

CompoundSimilarityDifference
Ethyl 4-nitrobenzoateContains ethyl ester and nitro groupLacks piperidine substituent
Ethyl 4-hydroxy-3-nitrobenzoateContains ethyl ester, nitro group, and hydroxyl functionalityHydroxyl directly on benzene ring, not on piperidine
Ethyl 4-methyl-3-nitrobenzoateContains ethyl ester and nitro group in similar positionsHas methyl group instead of hydroxypiperidine

This comparison highlights the unique structural features of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate among similar nitrobenzoate derivatives .

Chemical Reactivity

The chemical reactivity of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is determined by its functional groups, which can participate in various chemical transformations.

Reactivity of the Ester Group

The ethyl ester functionality can undergo several reactions:

  • Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction with appropriate reagents to yield aldehydes or alcohols

Reactivity of the Nitro Group

The nitro group at the 3-position:

  • Can be reduced to an amino group using various reducing agents (H2/Pd, Fe/HCl, Sn/HCl)

  • Activates the benzene ring toward nucleophilic aromatic substitution

  • Influences the electronic properties of the entire molecule due to its strong electron-withdrawing effect

Reactivity of the Hydroxypiperidine Moiety

The hydroxypiperidine group offers several reactive sites:

  • The hydroxyl group can undergo esterification, etherification, or oxidation

  • The tertiary amine of the piperidine ring can act as a nucleophile or base

  • The piperidine ring can participate in various transformations typical of heterocyclic amines

Table 5: Key Reactive Sites and Potential Transformations

Functional GroupPotential TransformationsTypical Reagents/Conditions
Ethyl EsterHydrolysisNaOH or KOH, H2O/alcohol
Ethyl EsterTransesterificationOther alcohols, acid or base catalyst
Nitro GroupReduction to amineH2/Pd, Fe/HCl, SnCl2/HCl
Hydroxyl GroupEsterificationAcid anhydrides, acid chlorides
Hydroxyl GroupEtherificationAlkyl halides, base
Piperidine NitrogenN-alkylationAlkyl halides
StepReaction TypeReagents/Conditions
1Esterification3-nitro-4-halobenzoic acid + ethanol, acid catalyst, heat
2Nucleophilic SubstitutionEthyl 3-nitro-4-halobenzoate + 4-hydroxypiperidine, base, aprotic solvent
3PurificationExtraction, chromatography, recrystallization

Reaction Conditions

Based on similar reactions reported for other nitrobenzoate derivatives, the following conditions might be appropriate:

  • The esterification step would likely require acidic conditions, possibly with concentrated sulfuric acid as a catalyst, and refluxing in ethanol.

  • The nucleophilic substitution step would require a base such as potassium carbonate, triethylamine, or pyridine to neutralize the acid formed during the reaction.

  • An aprotic polar solvent such as DMF, DMSO, or acetonitrile would facilitate the nucleophilic substitution reaction .

Analytical Characterization

Several analytical methods can be employed for the characterization and quality control of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show characteristic signals for:

  • Ethyl ester group: triplet for CH3 (~1.3-1.4 ppm) and quartet for CH2 (~4.3-4.4 ppm)

  • Aromatic protons: typically in the range of 7.0-8.5 ppm

  • Piperidine ring protons: multiple signals in the 1.5-3.5 ppm range

  • Hydroxyl proton: broad singlet, position variable depending on concentration and solvent

13C NMR would show signals for:

  • Carbonyl carbon of the ester: ~165-170 ppm

  • Aromatic carbons: ~120-150 ppm

  • Ethyl ester carbons: ~14 ppm (CH3) and ~61 ppm (CH2)

  • Piperidine ring carbons: ~25-65 ppm

  • Carbon bearing the hydroxyl group: ~65-70 ppm

Infrared (IR) Spectroscopy

Characteristic absorption bands would include:

  • Ester C=O stretching: ~1700-1730 cm-1

  • NO2 symmetric and asymmetric stretching: ~1350 and ~1530 cm-1

  • O-H stretching: ~3300-3600 cm-1

  • C-O stretching: ~1050-1250 cm-1

  • Aromatic C=C stretching: ~1450-1600 cm-1

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak at m/z 294 corresponding to the molecular weight

  • Fragmentation patterns characteristic of nitrobenzoates and piperidine derivatives

  • Possible fragments including loss of the ethyl group, loss of NO2, and cleavage of the piperidine ring

Table 7: Analytical Methods for Characterization

Analytical TechniqueInformation Provided
NMR Spectroscopy (1H, 13C)Structural confirmation, purity assessment
FT-IR SpectroscopyFunctional group identification (NO2, ester, OH)
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
HPLCPurity determination, quantitative analysis
Elemental AnalysisEmpirical formula confirmation
X-ray CrystallographySolid-state structure, absolute configuration
FieldPotential ApplicationRelevant Structural Feature
Medicinal ChemistryBuilding block for drug synthesisPiperidine moiety, nitro group, ester functionality
Organic SynthesisIntermediate in multistep synthesesMultiple functional groups for further derivatization
Material SciencePrecursor for specialty materialsAromatic core with multiple substituents
Coordination ChemistryLigand for metal complexesOxygen and nitrogen donors
AspectRecommendation
Personal Protective EquipmentNitrile gloves, lab coat, safety glasses or goggles
StorageStore in a cool, dry place away from heat sources and oxidizing agents
HandlingUse in a well-ventilated area or fume hood; avoid inhalation and skin contact
DisposalFollow local regulations for chemical waste disposal
Fire HazardConsider as potentially flammable; keep away from ignition sources
ToxicityAssume potential toxicity; avoid ingestion, inhalation, and prolonged skin contact

Special Considerations

Compounds containing nitro groups can present certain hazards, including potential explosivity under specific conditions and toxicity concerns. The ester group also contributes to flammability. Therefore, standard precautions for handling organic chemicals should be strictly followed when working with this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator